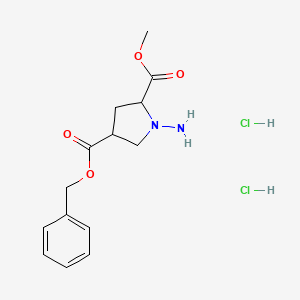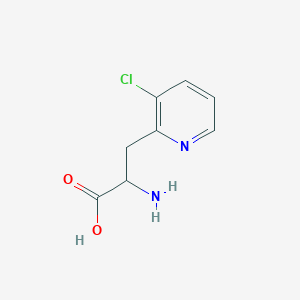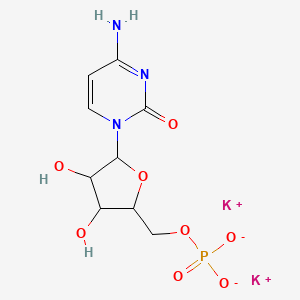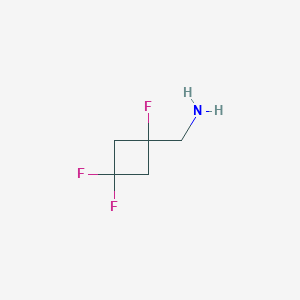
(1,3,3-Trifluorocyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trifluorocyclobutyl)methanamine is a fluorinated organic compound with the molecular formula C5H8F3N. It is characterized by a cyclobutyl ring substituted with three fluorine atoms and an amine group attached to a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trifluorocyclobutyl)methanamine typically involves the fluorination of cyclobutyl derivatives. One common method includes the reaction of 1-chloro-1,4,4-trifluorobutadiene with ammonia under high-pressure conditions. The reaction is carried out in a stainless steel shaker tube at elevated temperatures (around 215°C) and involves the use of inhibitors to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a tubular reactor. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1,3,3-Trifluorocyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorocyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutyl compounds .
Scientific Research Applications
(1,3,3-Trifluorocyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1,3,3-Trifluorocyclobutyl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: A similar compound with two fluorine atoms and a hydroxyl group.
(1,3,3-Trifluorocyclobutyl)methanol: Another related compound with a hydroxyl group instead of an amine group.
Uniqueness
(1,3,3-Trifluorocyclobutyl)methanamine is unique due to its trifluorinated cyclobutyl ring and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H8F3N |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
(1,3,3-trifluorocyclobutyl)methanamine |
InChI |
InChI=1S/C5H8F3N/c6-4(3-9)1-5(7,8)2-4/h1-3,9H2 |
InChI Key |
KBLHSCVEOIAQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


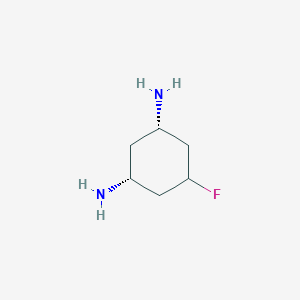
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)
![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
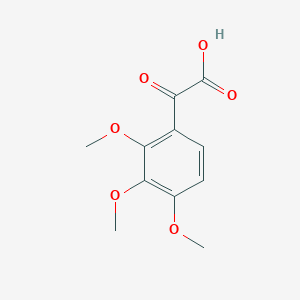
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

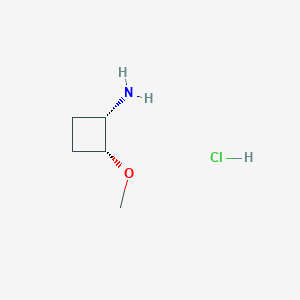
![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

